![molecular formula C28H18Cl4N2O2 B14423176 3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium CAS No. 85823-42-3](/img/structure/B14423176.png)
3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichlorobenzyl chloride with phenylmethyl ketone under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with a suitable reagent to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aromatic substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenyl chlorophosphate: Another organophosphorus compound with similar aromatic substituents.
4,4′-Methylenebis(3-chloro-2,6-diethylaniline): Used in the production of polyurethanes and epoxies.
Uniqueness
3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
85823-42-3 |
|---|---|
Formule moléculaire |
C28H18Cl4N2O2 |
Poids moléculaire |
556.3 g/mol |
Nom IUPAC |
3,4-bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C28H18Cl4N2O2/c29-19-13-7-14-20(30)25(19)23(17-9-3-1-4-10-17)27-28(34(35)36-33-27)24(18-11-5-2-6-12-18)26-21(31)15-8-16-22(26)32/h1-16,23-24H |
Clé InChI |
NWTXRDDMHCZFAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C=CC=C2Cl)Cl)C3=NO[N+](=C3C(C4=CC=CC=C4)C5=C(C=CC=C5Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)

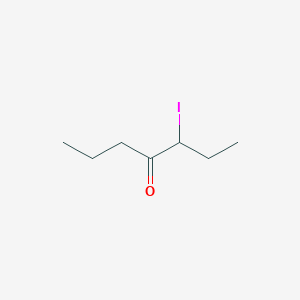
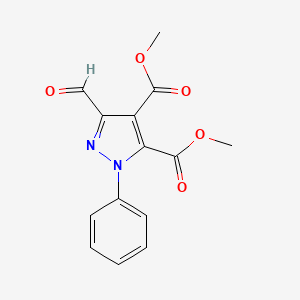

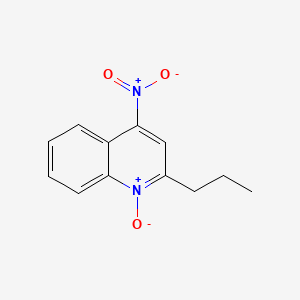

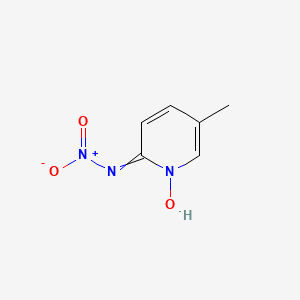
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)

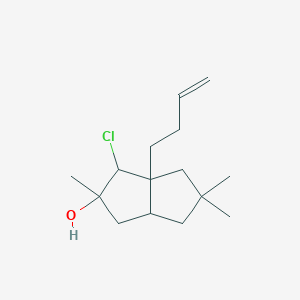
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
